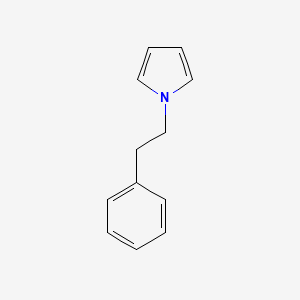

1-phenethyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-7,9-10H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCMGDGJMRZKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363625 | |

| Record name | 1-(2-phenylethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50691-29-7 | |

| Record name | 1-(2-Phenylethyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50691-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-phenylethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Phenethyl 1h Pyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 1-phenethyl-1H-pyrrole, ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide a complete picture of the atomic arrangement and connectivity.

While specific experimental data for the unsubstituted this compound is not widely published, data from closely related, substituted derivatives such as 5-(methoxymethyl)-1-phenethyl-1H-pyrrole-2-carbaldehyde offer significant insights into the expected chemical shifts. The presence of substituents, like a methoxymethyl group at the C-5 position and a carbaldehyde group at the C-2 position, will influence the electronic environment and thus the precise chemical shifts compared to the parent compound. Generally, electron-withdrawing groups like a carbaldehyde would deshield adjacent protons and carbons, shifting their signals downfield.

In the ¹H NMR spectrum, the signals corresponding to the protons of the phenethyl group and the pyrrole (B145914) ring are distinct. The phenethyl moiety gives rise to signals for the ethylene (B1197577) bridge and the monosubstituted phenyl ring. The pyrrole ring protons appear in the aromatic region, typically as two sets of equivalent protons in an unsubstituted ring.

The protons of the ethylene bridge (-CH₂-CH₂-) are expected to appear as two triplets due to spin-spin coupling with each other. The methylene (B1212753) group attached to the pyrrole nitrogen (N-CH₂) would be deshielded and is anticipated to resonate further downfield than the benzylic methylene group (Ph-CH₂). The five protons of the terminal phenyl group will typically appear as a multiplet in the aromatic region.

The pyrrole ring itself, being an aromatic heterocycle, has protons that resonate in the aromatic region. In an unsubstituted 1-substituted pyrrole, the protons at the C-2 and C-5 positions (α-protons) are chemically equivalent, as are the protons at the C-3 and C-4 positions (β-protons). This leads to two distinct signals, both appearing as triplets due to coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrole H-3, H-4 (β-protons) | ~6.0-6.2 | Triplet (t) |

| Pyrrole H-2, H-5 (α-protons) | ~6.6-6.8 | Triplet (t) |

| N-CH₂- | ~4.1-4.3 | Triplet (t) |

| Ph-CH₂- | ~3.0-3.2 | Triplet (t) |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the pyrrole ring carbons, the ethylene bridge carbons, and the phenyl group carbons.

The α-carbons (C-2, C-5) of the pyrrole ring are typically found further downfield than the β-carbons (C-3, C-4) due to their proximity to the nitrogen atom. The carbons of the phenethyl group include the two methylene carbons of the bridge and the carbons of the phenyl ring. The phenyl ring will show four signals: one for the ipso-carbon (attached to the ethyl group), two for the ortho- and meta-carbons, and one for the para-carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ph-CH₂- | ~38-40 |

| N-CH₂- | ~50-52 |

| Pyrrole C-3, C-4 (β-carbons) | ~108-110 |

| Pyrrole C-2, C-5 (α-carbons) | ~120-122 |

| Phenyl C-ortho, C-meta | ~126-129 |

| Phenyl C-para | ~128-130 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show a cross-peak between the two methylene groups of the phenethyl bridge, confirming their adjacent positions. It would also show correlations between the α-protons (H-2/H-5) and β-protons (H-3/H-4) on the pyrrole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). An HMQC or HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. This allows for the definitive assignment of the pyrrole and phenethyl carbons based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J- and ³J-coupling). HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:

A cross-peak between the N-CH₂ protons and the α-carbons (C-2, C-5) of the pyrrole ring.

Correlations between the Ph-CH₂ protons and the ipso-carbon of the phenyl ring.

Correlations between the pyrrole α-protons and the adjacent β-carbons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to the aromatic C-H bonds of both the pyrrole and phenyl rings, the aliphatic C-H bonds of the ethyl bridge, and the C=C and C-N stretching of the pyrrole ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrrole) |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂-CH₂-) |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl & Pyrrole) |

| ~1510 | C-N Stretch | Pyrrole Ring |

| 750-700 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then fragment into smaller, characteristic charged pieces.

For this compound (C₁₂H₁₃N), the molecular weight is 171.24 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 171.

The fragmentation pattern is highly diagnostic of the structure. A key fragmentation pathway for this compound would be the cleavage of the bond between the two methylene groups of the ethyl bridge (benzylic cleavage). This would lead to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 171 | [C₁₂H₁₃N]⁺˙ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 80 | [C₄H₄N-CH₂]⁺ (Pyrrolylmethyl cation) |

The most abundant peak (base peak) in the spectrum is often the most stable fragment. For this compound, the peak at m/z 91, corresponding to the tropylium ion, is expected to be very prominent due to its high stability.

Single Crystal X-ray Diffraction for Solid-State Structural Conformation

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related N-substituted pyrrole structures allows for predictions of its solid-state conformation. The phenethyl group is flexible, and its conformation relative to the planar pyrrole ring would be determined by crystal packing forces. The analysis would reveal the torsion angles along the N-CH₂-CH₂-Ph chain, providing insight into the spatial arrangement of the two aromatic rings. Intermolecular interactions, such as π-π stacking between phenyl and/or pyrrole rings of adjacent molecules, would also be elucidated, governing the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 1 Phenethyl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT studies on N-substituted pyrroles have shown that the nature of the substituent significantly impacts the electronic properties of the pyrrole (B145914) ring. While electron-withdrawing groups tend to decrease the electron density of the pyrrole, the phenethyl group, being weakly electron-donating, is expected to slightly increase the electron density of the pyrrole ring compared to an unsubstituted pyrrole. The optimized geometry from DFT calculations serves as the foundation for further computational analyses, such as frontier molecular orbital analysis and electrostatic potential mapping.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. mdpi.com For 1-phenethyl-1H-pyrrole, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, indicating that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO is likely distributed over both the pyrrole and phenyl rings, suggesting that nucleophilic attack could occur at various positions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the case of this compound derivatives, modifications to either the pyrrole or the phenyl ring can modulate this gap. For instance, introducing electron-withdrawing groups on the phenyl ring would likely lower the LUMO energy, reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack. DFT calculations are essential for quantifying these energies and predicting reactivity trends.

To illustrate the typical HOMO and LUMO energy values for a similar N-substituted pyrrole, the following table presents calculated data for 1-benzyl-1H-pyrrole, a closely related compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound would illustrate the regions of negative and positive electrostatic potential. The area around the nitrogen atom of the pyrrole ring and the π-system of the ring itself are expected to show a negative potential (red and yellow regions), indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the aromatic rings would exhibit a positive potential (blue regions), signifying electron-poor areas.

| Atom | Partial Charge (a.u.) |

| N1 | -0.4 to -0.6 |

| C2 | +0.1 to +0.2 |

| C3 | -0.1 to -0.2 |

| C4 | -0.1 to -0.2 |

| C5 | +0.1 to +0.2 |

| Note: These values are illustrative and depend on the specific substituent and the computational method employed. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The ethyl linker between the pyrrole and phenyl rings allows for considerable rotational freedom, leading to a variety of possible spatial arrangements (conformers).

By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them. This information is critical as the conformation of the molecule can significantly affect its biological activity and physical properties. MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium influences the conformational preferences. The results of these simulations can provide insights into how the molecule might bind to a biological target or self-assemble in solution.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of this compound. These descriptors provide a more nuanced understanding of the molecule's electronic properties.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy. A lower ionization potential suggests a greater ability to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy. A higher electron affinity indicates a greater ability to act as an electron acceptor.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By calculating these descriptors for this compound and its derivatives, chemists can quantitatively compare their reactivity and stability.

The following table presents typical calculated values for these descriptors for a generic N-arylpyrrole, providing a reference for what might be expected for this compound.

| Descriptor | Typical Value (eV) |

| Ionization Potential (I) | 6.0 - 7.0 |

| Electron Affinity (A) | 0.5 - 1.5 |

| Electronegativity (χ) | 3.25 - 4.25 |

| Chemical Hardness (η) | 2.5 - 3.0 |

| Electrophilicity Index (ω) | 1.5 - 2.5 |

| Note: These values are approximations for illustrative purposes. |

Computational Modeling of Non-Covalent Interactions in this compound Assemblies

Non-covalent interactions play a crucial role in the self-assembly of molecules in the solid state and in solution. For this compound, the presence of two aromatic rings (pyrrole and phenyl) allows for π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings attract each other, can lead to the formation of ordered structures.

Chemical Reactivity and Functional Diversification of 1 Phenethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring in 1-phenethyl-1H-pyrrole is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes it more reactive than benzene (B151609). Reactions typically occur at the C2 (α) position, as the carbocation intermediate formed during the reaction is better stabilized by resonance (three resonance structures) compared to an attack at the C3 (β) position (two resonance structures).

Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. acs.orgijpcbs.com For this compound, the Vilsmeier-Haack reaction introduces a formyl group (-CHO) predominantly at the C2 position. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The resulting 2-formyl-1-phenethyl-1H-pyrrole is a valuable intermediate for further synthesis. ijpcbs.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the pyrrole ring. wikipedia.org Unlike benzene, the high reactivity of the pyrrole ring allows for acylation to proceed under milder conditions, sometimes even without a strong Lewis acid catalyst. uop.edu.pk Using an acyl chloride or anhydride (B1165640), Friedel-Crafts acylation of this compound yields the corresponding 2-acyl derivative. The introduction of the electron-withdrawing acyl group deactivates the ring, which helps to prevent polysubstitution. organic-chemistry.org

Nitration: The nitration of N-substituted pyrroles requires careful control of conditions to avoid polymerization or degradation of the reactive ring. A study on the nitration of 1-benzylpyrrole, a close structural analog of this compound, using nitric acid in acetic anhydride provides insight into the expected product distribution. The reaction yields a mixture of mono-nitro isomers as well as a dinitro product. sci-hub.ru Further nitration of the 2-nitro isomer exclusively yields the 2,4-dinitro product, with no evidence of the 2,5-dinitro isomer being formed. sci-hub.ru

| Reaction | Reagents | Major Product(s) | Notes |

| Vilsmeier-Haack | POCl₃, DMF | 2-Formyl-1-phenethyl-1H-pyrrole | A mild and efficient formylation method for electron-rich heterocycles. acs.orgorganic-chemistry.org |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid (optional) | 2-Acyl-1-phenethyl-1H-pyrrole | Milder conditions are sufficient compared to benzene due to the high reactivity of the pyrrole ring. uop.edu.pkorganic-chemistry.org |

| Nitration | HNO₃, Acetic Anhydride | 1-Phenethyl-2-nitropyrrole, 1-Phenethyl-3-nitropyrrole, 1-Phenethyl-2,4-dinitropyrrole | Product distribution is based on studies of the analogous 1-benzylpyrrole. sci-hub.ru The 3-nitro isomer yield is reduced by the formation of the dinitro product. sci-hub.ru |

Nucleophilic Reactivity and Additions at Substituted Positions

While the pyrrole ring itself is electron-rich and generally unreactive towards nucleophiles, the introduction of electron-withdrawing groups via electrophilic substitution creates sites for nucleophilic attack. For instance, the 2-formyl or 2-acyl derivatives of this compound possess an electrophilic carbonyl carbon.

These carbonyl groups can undergo nucleophilic addition reactions. A key example is the Knoevenagel condensation, where the aldehyde or ketone functionality reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. wikipedia.orgsigmaaldrich.com For example, 2-formyl-1-phenethyl-1H-pyrrole can react with compounds like malonic acid or cyanoacetic acid. wikipedia.org This reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond, effectively elongating the side chain at the C2 position. sigmaaldrich.com The Doebner modification of this reaction uses pyridine (B92270) as a solvent and can result in subsequent decarboxylation when a carboxylic acid is present in the active methylene compound. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of the this compound scaffold. These reactions typically require a halogenated pyrrole precursor (e.g., 2-bromo-1-phenethyl-1H-pyrrole), which can be synthesized via halogenation.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide. mdpi.com To functionalize this compound, a bromo- or iodo-substituted derivative would be reacted with an aryl or vinyl boronic acid. N-protection is often crucial for the success of these couplings on pyrroles to prevent side reactions. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org A 2-bromo-1-phenethyl-1H-pyrrole could be coupled with various alkenes to introduce substituted vinyl groups at the C2 position. The reaction typically uses a palladium catalyst and a base, and it is known for its excellent stereoselectivity, usually favoring the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This method would allow for the introduction of alkyne functionalities onto the this compound ring, starting from its halogenated derivative.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Halo-pyrrole + Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) | Aryl- or Vinyl-substituted pyrrole |

| Heck | Halo-pyrrole + Alkene | Pd catalyst + Base | Alkene-substituted pyrrole |

| Sonogashira | Halo-pyrrole + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Alkyne-substituted pyrrole |

Ring-Opening and Ring-Closing Reactions Involving the Pyrrole Heterocycle

The aromatic stability of the pyrrole ring makes it generally resistant to ring-opening reactions under mild conditions. However, under specific circumstances, the ring can be cleaved. For instance, treatment with hot ethanolic hydroxylamine (B1172632) can open the pyrrole ring to form the dioxime of succindialdehyde. uop.edu.pk

More synthetically useful are ring expansion reactions, where the five-membered pyrrole ring is converted into a six-membered pyridine ring. Several methods exist for this transformation:

Reaction with Methylene Iodide: Treatment of pyrrole with methylene iodide and sodium methoxide (B1231860) can induce ring expansion to form pyridine. uop.edu.pk

Reaction with Chloroform (B151607): In the presence of alkali, pyrrole can react with chloroform to yield not only 2-formylpyrrole but also 3-chloropyridine, indicating a ring expansion pathway. uop.edu.pk

Catalytic Process: A process involving the reaction of a pyrrole-containing compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (200-650 °C) can also convert the pyrrole ring into a pyridine ring. google.com

Carbene Insertion: More recent methods involve the insertion of a carbene, generated from precursors like α-chlorodiazirines, into the C-C bond of the pyrrole ring, leading to the formation of a pyridine structure. researchgate.net

These transformations highlight the utility of the pyrrole core as a precursor to other important heterocyclic systems.

Structure Property Relationship Studies in N Phenethylated Pyrrole Derivatives: Design Principles and Molecular Engineering

Influence of the Phenethyl Substituent on Pyrrole (B145914) Ring Electronic Properties

The introduction of a 1-phenethyl substituent onto the nitrogen atom of a pyrrole ring moderately influences the electronic properties of the heterocyclic system. The phenethyl group, consisting of a phenyl ring connected by a two-carbon aliphatic chain (-CH2CH2-), primarily exerts its effect through induction rather than resonance, due to the insulating nature of the sp3-hybridized ethyl linker.

Generally, alkyl groups attached to the pyrrole nitrogen are considered electron-donating, which increases the electron density of the pyrrole ring. wikipedia.orgtdl.org This enhanced electron density makes the ring more reactive towards electrophilic substitution compared to unsubstituted pyrrole. uobaghdad.edu.iqslideshare.net The phenethyl group functions similarly to other alkyl substituents in this regard, enhancing the nucleophilicity of the pyrrole ring. Pyrrole itself is an electron-rich aromatic heterocycle, a property derived from the delocalization of the nitrogen lone pair into the ring to form a 6 π-electron aromatic system. wikipedia.orgslideshare.net The attachment of the phenethyl group further enriches this system.

While the phenyl moiety within the phenethyl group has a complex electronic character, its influence on the distant pyrrole ring is weak. The primary effect is the inductive electron donation from the ethyl bridge. This makes the pyrrole ring carbons, particularly the C2 and C5 positions, more susceptible to electrophilic attack. uobaghdad.edu.iq This increased reactivity is a key consideration in the functionalization of N-phenethylated pyrrole derivatives. In computational studies on similar substituted pyrroles, the introduction of electron-donating groups is shown to affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the electronic and optical properties of the molecule. dntb.gov.uaresearchgate.net

Impact of Substituents on Reaction Selectivity and Yield in 1-Phenethyl-1H-pyrrole Synthesis

The synthesis of this compound and its derivatives is typically achieved through the N-alkylation of pyrrole with a suitable phenethyl electrophile, such as phenethyl bromide or iodide. The selectivity and yield of this reaction are influenced by substituents on both the pyrrole ring and the phenethyl group, as well as the reaction conditions.

The N-alkylation of pyrrole is a nucleophilic substitution reaction. The pyrrolide anion, generated by treating pyrrole with a base, acts as the nucleophile. The choice of base is crucial; common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium superoxide. organic-chemistry.orgnih.govrsc.org The use of ionic liquids or crown ethers can enhance reaction rates and yields by improving the solubility of the pyrrolide salt and activating the base. organic-chemistry.orgnih.gov

Substituent Effects on the Pyrrole Ring:

Electron-withdrawing groups (e.g., -NO2, -CN, -COR) decrease the nucleophilicity of the pyrrole nitrogen, which can slow down the rate of N-alkylation and may require harsher reaction conditions or stronger bases. rsc.org

Electron-donating groups (e.g., alkyl groups) enhance the electron density on the nitrogen, potentially increasing the reaction rate. However, they can also introduce steric hindrance, especially if located at the C2 and C5 positions, which may lower the yield. researchgate.net

Substituent Effects on the Phenethyl Group:

Leaving Group: The nature of the leaving group on the phenethyl electrophile is critical. The reaction rate follows the typical trend for SN2 reactions: I > Br > Cl.

Steric Hindrance: Bulky substituents on the ethyl chain or the phenyl ring of the phenethyl halide can sterically hinder the approach of the pyrrolide nucleophile, leading to lower yields or requiring longer reaction times.

A variety of synthetic methods for substituted pyrroles exist, including the Paal-Knorr, Hantzsch, and Van Leusen reactions, which build the pyrrole ring from acyclic precursors. syrris.comuctm.edunih.gov In these methods, the substituents are incorporated into the starting materials, directly influencing the structure of the final product. For instance, a one-pot synthesis of N-substituted 2,3,5-functionalized pyrroles has been developed from α-hydroxyketones, 3-oxobutanenitrile, and anilines or amines like 2-phenylethylamine, demonstrating a route to complex derivatives like 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenethyl-1H-pyrrole-3-carbonitrile. ntu.edu.sg

| Factor | Influence on Selectivity & Yield | Example |

|---|---|---|

| Base Strength | Stronger bases (e.g., NaH) are more effective at deprotonating pyrrole, increasing the concentration of the nucleophilic pyrrolide anion and improving yield. | KOH in DMSO, Potassium Superoxide with 18-crown-6. nih.govrsc.org |

| Leaving Group on Phenethyl Moiety | Better leaving groups increase the reaction rate (I > Br > Cl), leading to higher yields in shorter times. | Phenethyl iodide is more reactive than phenethyl chloride. |

| Substituents on Pyrrole Ring | Electron-withdrawing groups decrease N-nucleophilicity, lowering yield. Steric bulk near the N-H can hinder alkylation. | Acetylation of 1-(phenylsulfonyl)pyrrole (B93442) is highly regiospecific for the 3-position. researchgate.net |

| Reaction Solvent | Polar aprotic solvents like DMSO and DMF are often effective for N-alkylation reactions. rsc.org Ionic liquids can also promote high regioselectivity. organic-chemistry.org | N-alkylation in [Bmim][PF6] gives excellent yields. organic-chemistry.org |

Correlation of Molecular Structure with Spectroscopic Signatures

The molecular structure of this compound is unequivocally confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides specific information that correlates directly with the compound's structural features.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule.

Pyrrole Ring Protons: The protons on the pyrrole ring typically appear as multiplets in the aromatic region. The protons at the C2 and C5 positions (α-protons) are generally downfield compared to the protons at the C3 and C4 positions (β-protons). wikipedia.org For 1-phenylpyrrole (B1663985), these are observed at approximately 7.08 ppm (α-protons) and 6.34 ppm (β-protons). chemicalbook.com A similar pattern is expected for this compound.

Phenethyl Protons: The aliphatic ethyl linker gives rise to two characteristic triplets, typically between 2.5 and 4.5 ppm. The CH₂ group attached to the pyrrole nitrogen (N-CH₂) will be further downfield than the CH₂ group attached to the phenyl ring (Ar-CH₂).

Phenyl Protons: The five protons of the monosubstituted phenyl ring will appear as a multiplet in the aromatic region, usually between 7.1 and 7.4 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data.

Pyrrole Ring Carbons: The α-carbons (C2, C5) and β-carbons (C3, C4) of the pyrrole ring will have distinct chemical shifts, typically in the range of 110-125 ppm. beilstein-journals.org

Phenethyl Carbons: The two aliphatic carbons of the ethyl bridge will appear in the upfield region, generally between 30 and 55 ppm.

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, from approximately 125 to 140 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups and bonds.

C-H Stretching: Aromatic C-H stretching from both the pyrrole and phenyl rings is observed above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl linker appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C bond vibrations from both rings are found in the 1400-1600 cm⁻¹ region.

Pyrrole Ring Vibrations: Characteristic vibrations for the pyrrole ring deformation can also be identified. tandfonline.com

Mass Spectrometry (MS): Electron ionization mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₁₂H₁₃N), the molecular ion peak [M]⁺ would be expected at m/z = 171. A prominent fragment would likely correspond to the loss of a benzyl (B1604629) radical (C₇H₇•), resulting in a peak at m/z = 80, or the formation of a tropylium (B1234903) cation at m/z = 91.

| Assignment | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| α-H | Pyrrole C2, C5 | ~6.7 - 7.1 | ~120 - 125 |

| β-H | Pyrrole C3, C4 | ~6.2 - 6.4 | ~108 - 112 |

| N-CH₂ | Ethyl Linker | ~4.1 - 4.4 (triplet) | ~48 - 52 |

| Ar-CH₂ | Ethyl Linker | ~2.9 - 3.2 (triplet) | ~35 - 39 |

| Ar-H | Phenyl Ring | ~7.1 - 7.4 (multiplet) | ~126 - 140 |

Design Principles for Modulating Intermolecular Interactions in N-Phenethylpyrrole Assemblies

The solid-state packing and intermolecular interactions of N-phenethylpyrrole derivatives are governed by a combination of weak non-covalent forces, which can be rationally engineered to control the resulting supramolecular architecture and material properties. The key structural components available for these interactions are the aromatic pyrrole ring, the aromatic phenyl ring, and the flexible ethyl linker.

π-π Stacking: This is a dominant interaction in N-phenethylpyrrole assemblies. mdpi.com It can occur in several modes:

Phenyl-Phenyl Stacking: The phenyl groups of adjacent molecules can arrange in face-to-face or offset face-to-face configurations. This interaction is a well-known supramolecular synthon used in crystal engineering. nih.gov

Pyrrole-Pyrrole Stacking: The electron-rich pyrrole rings can also engage in π-π stacking.

Phenyl-Pyrrole Stacking: A cross-interaction between the phenyl ring of one molecule and the pyrrole ring of another is also possible.

The strength and geometry of these π-π interactions can be modulated by introducing substituents. Electron-withdrawing groups on one aromatic ring and electron-donating groups on another can enhance the interaction through electrostatic complementarity. For example, the interaction between a phenyl group and a pentafluorophenyl group is a particularly strong and widely used stacking motif. nih.gov

C-H•••π Interactions: The aliphatic C-H bonds of the ethyl linker or the aromatic C-H bonds can act as hydrogen bond donors to the π-electron clouds of the pyrrole or phenyl rings of neighboring molecules. These "edge-to-face" or "T-shaped" interactions are crucial in directing the three-dimensional packing of aromatic molecules. researchgate.net

Hydrogen Bonding: While the parent this compound lacks classical hydrogen bond donors, the introduction of functional groups such as amides, carboxylic acids, or hydroxyls onto either the pyrrole or phenyl ring would introduce strong, directional hydrogen bonding. These interactions can be used to form robust and predictable supramolecular structures like chains, tapes, or sheets.

By strategically placing different functional groups on the N-phenethylpyrrole scaffold, one can favor certain intermolecular interactions over others. This allows for the rational design of molecular crystals with desired properties, such as specific packing motifs for charge transport in organic electronics or controlled porosity.

Computational Prediction of Structure-Property Relationships for Material Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting the structure-property relationships of this compound and its derivatives before their synthesis. dntb.gov.uaresearchgate.net These in silico studies can guide the design of new materials with tailored electronic, optical, and physical properties for applications in fields like organic electronics. tdl.orgnih.govmdpi.com

Electronic Properties:

HOMO/LUMO Energies: DFT calculations can accurately predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the molecule's electronic conductivity and its absorption wavelength. dntb.gov.uaresearchgate.net By computationally screening various substituents on the pyrrole or phenyl rings, one can tune this gap. For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically leading to a smaller energy gap. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is valuable for predicting chemical reactivity and the nature of intermolecular interactions. dntb.gov.ua

Optical Properties:

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum of a molecule. dntb.gov.ua This allows for the prediction of the maximum absorption wavelength (λ_max) and the strength of the electronic transitions. By modifying the molecular structure, it is possible to shift the absorption into the desired region of the electromagnetic spectrum.

Material and Pharmacokinetic Properties:

ADME Properties: For biomedical applications, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govijper.orguomustansiriyah.edu.iq Parameters like lipophilicity (logP), aqueous solubility, and blood-brain barrier permeability can be estimated, helping to identify candidates with drug-like characteristics. mdpi.com

Molecular Docking: If the molecule is designed as a potential drug, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein, providing insights into its potential biological activity. mdpi.comijper.org

These computational approaches enable a high-throughput virtual screening of a large number of potential N-phenethylpyrrole derivatives. This accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental validation, saving significant time and resources. uomustansiriyah.edu.iq

Advanced Applications and Emerging Research Frontiers in 1 Phenethyl 1h Pyrrole Chemistry Non Prohibited Doma

Application as Precursors and Intermediates in Complex Organic Synthesis

1-Phenethyl-1H-pyrrole and its derivatives serve as crucial intermediates in the synthesis of more complex molecular architectures. The pyrrole (B145914) ring can be further functionalized through various reactions, such as electrophilic substitution, acylation, and sulfonation, allowing for the construction of diverse chemical scaffolds. mdpi.comresearchgate.net

A notable example is the synthesis of 2-(5-methyl-2-(4-(methylsulfonyl)phenyl)-1-phenethyl-1H-pyrrol-3-yl)acetonitrile, a polysubstituted pyrrole derivative. nih.gov This compound is prepared through a one-pot, three-component reaction involving an α-hydroxyketone, 3-oxobutanenitrile, and 2-phenylethylamine. nih.gov The reaction proceeds via a condensation mechanism, where the phenethyl group is introduced onto the pyrrole nitrogen. This synthetic route highlights the utility of this compound precursors in generating complex molecules with potential applications in medicinal chemistry and materials science.

The synthesis of various N-substituted pyrroles is often achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comresearchgate.net This method provides a straightforward approach to introducing the phenethyl group onto the pyrrole nitrogen. The resulting N-phenethylpyrrole can then undergo further transformations to yield a variety of substituted pyrrole derivatives.

Table 1: Synthesis of a this compound Derivative

| Reactants | Product | Yield | Reference |

|---|

Role in the Development of Novel Organic Materials (e.g., Optoelectronic Materials, Polymers)

The incorporation of the this compound moiety into polymers can lead to the development of novel organic materials with tailored properties for optoelectronic applications. rsc.org Polypyrroles are well-known conducting polymers, and the nature of the substituent on the nitrogen atom significantly influences the polymer's properties, such as solubility, processability, and electronic characteristics. researchgate.net

The bulky phenethyl group can enhance the solubility of polypyrrole derivatives in organic solvents, which is a crucial factor for their application in solution-processable electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). msstate.edu Furthermore, the steric hindrance provided by the phenethyl group can affect the planarity of the polymer backbone, thereby influencing the π-π stacking and charge transport properties of the material. arxiv.org

While specific studies on polymers derived exclusively from this compound are not extensively reported, research on other N-substituted pyrroles provides insights into their potential. maynoothuniversity.ieresearchgate.net For instance, the electropolymerization of N-substituted pyrrole monomers allows for the controlled deposition of polymer films with specific morphologies and functionalities. maynoothuniversity.ie By tuning the substituent on the nitrogen atom, it is possible to modulate the bandgap and conductivity of the resulting polymers, making them suitable for various optoelectronic applications. rsc.org The synthesis of diketopyrrolopyrrole-based conjugated polymers, for example, has led to materials with high charge mobility for use in transistors. rsc.org

| Morphology | Modified | The substituent can influence the self-assembly and crystalline structure of the polymer film. |

Catalytic Roles and Ligand Design in Organometallic Chemistry

The pyrrole scaffold is a common structural motif in ligands used in organometallic chemistry. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex. While there is a lack of specific research on this compound as a ligand, the principles of ligand design suggest its potential utility.

The phenethyl group can exert significant steric influence on the metal's coordination sphere, which can be advantageous in catalysis by controlling the access of substrates to the active site and influencing the selectivity of the reaction. nih.gov For instance, in polymerization catalysis, the steric bulk of the ligand can affect the stereochemistry and molecular weight of the resulting polymer.

Furthermore, the electronic properties of the pyrrole ring can be modulated by the phenethyl substituent, which in turn can influence the reactivity of the metal center. N-heterocyclic phosphenium/phosphide (NHP) ligands, for example, have been incorporated into various metal complexes, demonstrating the versatility of N-heterocyclic compounds in organometallic chemistry. nih.gov Future research could explore the synthesis and catalytic activity of organometallic complexes featuring this compound as a ligand.

Chemical Sensors and Detection Systems Based on Pyrrole Scaffolds

Pyrrole-based materials, particularly polypyrrole, have been extensively investigated for their use in chemical sensors. colostate.edu The electrical conductivity of polypyrrole is sensitive to the presence of various analytes, making it an excellent material for resistive and chemiresistive sensors. The interaction of an analyte with the polymer film can induce changes in its doping state, leading to a measurable change in resistance.

The functionalization of the pyrrole monomer is a key strategy for tailoring the selectivity and sensitivity of the sensor. The introduction of a phenethyl group onto the pyrrole nitrogen could lead to sensors with enhanced selectivity for specific aromatic or nonpolar analytes through favorable intermolecular interactions such as π-stacking or hydrophobic interactions.

While specific sensor applications of this compound have not been detailed, the broader field of pyrrole-based sensors provides a strong foundation for future development. biorxiv.org For example, microneedle sensing platforms have been developed for the detection of opioids, showcasing the potential for functionalized polymers in advanced detection systems. mdpi.com The incorporation of this compound into such platforms could potentially enhance their performance for detecting specific target molecules.

Future Directions in the Synthesis and Advanced Characterization of N-Phenethylpyrrole Architectures

The field of N-phenethylpyrrole chemistry is ripe for exploration, with numerous avenues for future research. A primary focus will be the development of efficient and versatile synthetic methods to create a wider range of this compound derivatives with diverse substitution patterns. mdpi.comwikipedia.org This will enable a more systematic investigation of their structure-property relationships.

In the realm of materials science, future work should concentrate on the synthesis and characterization of polymers and copolymers incorporating the this compound unit. rsc.org Advanced characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM), will be crucial for understanding the morphology and packing of these new materials, which are critical for their performance in electronic devices. mdpi.com

The exploration of this compound and its derivatives as ligands in organometallic chemistry is another promising direction. nih.gov The synthesis of novel metal complexes and the evaluation of their catalytic activity in various organic transformations could lead to the discovery of new and efficient catalytic systems.

Finally, the development of chemical sensors based on this compound-containing materials holds significant potential. Future research should focus on designing and fabricating sensor arrays capable of detecting a range of analytes with high sensitivity and selectivity. Computational modeling can play a vital role in predicting the binding interactions between the functionalized pyrrole and target analytes, thereby guiding the design of more effective sensors. mdpi.com

Q & A

Q. What established synthetic methodologies are used to prepare 1-phenethyl-1H-pyrrole derivatives?

The Knoevenagel condensation is a primary method, utilizing aldehydes/ketones with active methylene compounds to construct the pyrrole framework . Palladium-catalyzed coupling reactions (e.g., 80°C in DMF with K₂CO₃) are also effective, as demonstrated in synthesizing chlorophenethyl derivatives . Solvent polarity and catalyst selection critically influence regioselectivity.

Q. Which spectroscopic techniques confirm the structural integrity of this compound derivatives?

¹H/¹³C NMR identifies substituent positions (e.g., phenethyl CH₂ protons at δ 2.8–3.5 ppm) , while FT-IR confirms functional groups (C=N stretches ~1600 cm⁻¹) . Mass spectrometry (EI-MS) validates molecular ions, as shown in NIST spectra for related pyrroles .

Q. What safety protocols are essential for handling this compound derivatives?

Use fume hoods for volatile intermediates, nitrile gloves, and eyewash stations. Safety data sheets (SDS) for analogous pyrroles highlight acute toxicity mitigation (Category 4) via proper ventilation .

Advanced Questions

Q. How can reaction conditions be optimized to reduce byproduct formation in this compound synthesis?

Byproduct analysis via TLC (tracking Rf values) and GC-MS identifies competing pathways. Excess pyrrole stoichiometry and inert atmospheres suppress oxidation. Sodium borohydride reduction under low-temperature conditions achieved 85–98% yields by minimizing side reactions .

Q. How do solvent effects influence the electronic properties and reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, enhancing reaction rates. Comparative studies show DMF increases electrophilicity at the pyrrole nitrogen, facilitating alkylation . Solvent dielectric constants correlate with Hammett σ values for predicting substituent effects.

Q. How can computational chemistry predict the thermodynamic stability of this compound derivatives?

Density functional theory (DFT) calculates Gibbs free energy using NIST thermochemical data (e.g., ΔfH° from Cox and Pilcher, 1970) . Comparisons with phenyl analogs reveal steric effects from the phenethyl group lowering ring strain .

Q. What strategies resolve contradictions in reported reaction yields for this compound syntheses?

Meta-analysis of parameters (temperature, catalyst loading) identifies outliers. reports 85–98% yields via optimized borohydride reduction, while lower yields in other studies may stem from impure starting materials. Reproducibility is validated under controlled anhydrous conditions .

Q. How are biological activities of 1-phenethyl-pyrrole analogs assayed, and what structural features drive activity?

Anticancer screening uses MTT assays (e.g., HeLa cells), while antimicrobial studies employ disk diffusion (Kirby-Bauer). Structural analogs with nitro-phenyl groups show activity dependent on substituent position, suggesting structure-activity relationship (SAR) frameworks apply to 1-phenethyl derivatives .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.